N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
- It belongs to the class of 1,3,4-thiadiazole derivatives, which have diverse biological properties and are of interest in medicinal chemistry .
- The compound’s molecular formula is C~5~H~8~N~4~O~3~S~2~ , and its molecular weight is approximately 236.27 g/mol .
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: is a chemical compound with a complex structure.
Preparation Methods
- The synthetic routes for this compound involve several steps:
- Start with N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
- React the latter with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
- Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives.
- The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with (methylthio)carbonthioyl hydrazones in absolute ethanol, in the presence of triethylamine, affords the corresponding 1,3,4-thiadiazole derivatives .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
- Major products formed from these reactions would be derivatives of the compound with modified substituents.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in:
Medicinal Chemistry: Due to its diverse biological properties, it may serve as a lead compound for drug development.
Antimicrobial Activity: Some derivatives exhibit antimicrobial activity against E. coli , B. mycoides , and C. albicans .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, further research could compare this compound’s properties with related structures.
Properties
Molecular Formula |
C13H19N7OS |
---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C13H19N7OS/c1-10-16-17-12(22-10)15-11(21)7-13(5-3-2-4-6-13)8-20-9-14-18-19-20/h9H,2-8H2,1H3,(H,15,17,21) |
InChI Key |
UFFVUNZIQDQSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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